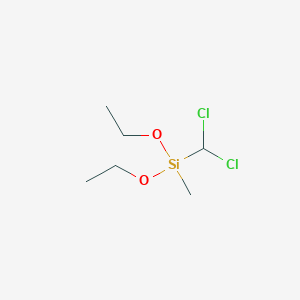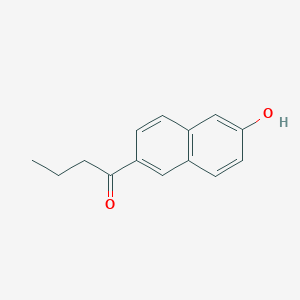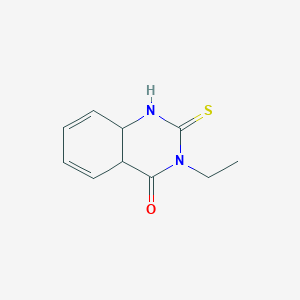
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl anthranilate with isothiocyanates, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one: Lacks the ethyl group.
3-Methyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one: Contains a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C10H12N2OS |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
3-ethyl-2-sulfanylidene-4a,8a-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-8H,2H2,1H3,(H,11,14) |
Clé InChI |
UIGJEBCIYJATAQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2C=CC=CC2NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


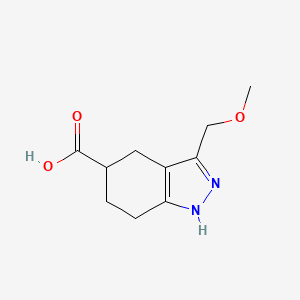

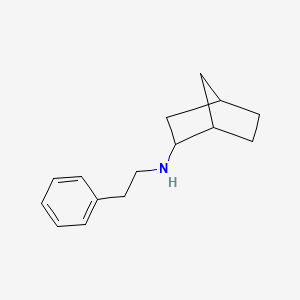
![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)

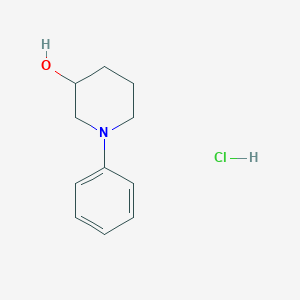

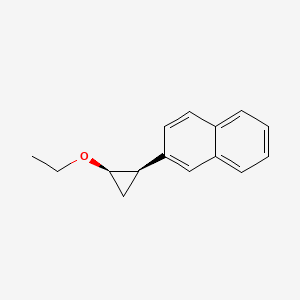
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)


